Ethyl 2-bromo-2-cyclobutylacetate

Catalog No.
S3261863
CAS No.
21816-22-8
M.F
C8H13BrO2
M. Wt
221.094
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-2-cyclobutylacetate

CAS Number

21816-22-8

Product Name

Ethyl 2-bromo-2-cyclobutylacetate

IUPAC Name

ethyl 2-bromo-2-cyclobutylacetate

Molecular Formula

C8H13BrO2

Molecular Weight

221.094

InChI

InChI=1S/C8H13BrO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3

InChI Key

TYURMPYVEWURHR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCC1)Br

Solubility

not available

Ethyl 2-bromo-2-cyclobutylacetate is a chemical compound with the molecular formula C₇H₁₁BrO₂ and a molecular weight of approximately 207.07 g/mol. This compound features a bromo group attached to a cyclobutyl moiety, which is itself linked to an ethyl acetate functional group. Ethyl 2-bromo-2-cyclobutylacetate is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of the bromine atom, which can participate in various nucleophilic substitution reactions.

Ethyl 2-bromo-2-cyclobutylacetate can undergo several chemical transformations:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of different derivatives.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.
  • Blaise Reaction: This compound can participate in the Blaise reaction, where it reacts with zinc and a nitrile to produce β-ketoesters .

Ethyl 2-bromo-2-cyclobutylacetate can be synthesized through several methods:

  • Direct Bromination: Cyclobutanecarboxylic acid derivatives can be brominated using bromine or N-bromosuccinimide in the presence of an appropriate solvent.
  • Bromination of Ethyl 2-cyclobutylacetate: Ethyl 2-cyclobutylacetate can be treated with phosphorus tribromide or similar brominating agents to introduce the bromine atom at the second carbon position.
  • Reformatsky Reaction: This method involves the reaction of ethyl acetate with a suitable zinc reagent followed by bromination .

Ethyl 2-bromo-2-cyclobutylacetate has potential applications in:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing new materials with specific properties due to its unique structure.

Several compounds share structural similarities with ethyl 2-bromo-2-cyclobutylacetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Ethyl 1-bromocyclobutanecarboxylateC₇H₁₁BrO₂0.90
Methyl 1-bromocyclobutanecarboxylateC₆H₉BrO₂0.88
Ethyl 1-bromocyclopropanecarboxylateC₇H₉BrO₂0.83
Methyl 1-bromocyclopropanecarboxylateC₆H₇BrO₂0.81
Ethyl 2-bromo-3-methylbutanoateC₇H₁₃BrO₂0.92
Methyl 2-bromo-4-methylpentanoateC₇H₁₃BrO₂0.92

Uniqueness

Ethyl 2-bromo-2-cyclobutylacetate stands out due to its specific cyclobutyl structure combined with the bromo and acetate functionalities, which may confer unique reactivity patterns compared to other similar compounds.

XLogP3

2.6

Dates

Modify: 2023-08-19

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